![molecular formula C11H15KOS2 B12062899 Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt](/img/structure/B12062899.png)
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is a chemical compound known for its inhibitory effects on phosphatidylcholine-specific phospholipase C activity. It is an antiviral and antitumor xanthate compound, often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt typically involves the reaction of carbonodithioic acid with octahydro-4,7-methano-1H-inden-5-yl ester in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield simpler derivatives .
Scientific Research Applications
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential antiviral and antitumor properties.
Industry: Utilized in industrial processes that require specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphatidylcholine-specific phospholipase C activity. This inhibition disrupts the phospholipid metabolism in cells, leading to various biological effects. The molecular targets and pathways involved include the phospholipase C enzyme and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclodecan-9-yl xanthogenate: Another xanthate compound with similar inhibitory effects on phospholipase C.
D609: A well-known xanthate with antiviral and antitumor activities.
Uniqueness
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is unique due to its specific structure and the resulting chemical properties. Its ability to inhibit phosphatidylcholine-specific phospholipase C activity sets it apart from other similar compounds .
Biological Activity
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt, commonly referred to as D609, is a potassium salt of a carbonodithioic acid derivative. The compound has garnered interest in various fields of organic chemistry and biochemistry due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C11H15KOS2, with a molecular weight of approximately 266.464 g/mol. Its structure includes a potassium ion, a carbonodithioate moiety, and an octahydroindene group, which contributes to its reactivity and biological potential.
Synthesis
The synthesis typically involves the reaction of carbon disulfide with an alcohol in the presence of potassium hydroxide. This method produces the corresponding potassium xanthate, which can be modified to yield various derivatives. The general reaction can be represented as follows:
Research indicates that this compound exhibits several biological activities, primarily through its role as a thiol surrogate in nucleophilic substitution reactions. This property allows it to interact with various electrophiles, potentially leading to applications in synthetic organic chemistry.
Antioxidant Properties
D609 has been studied for its antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in neuroprotection and other therapeutic applications.
Case Studies
- Neuroprotective Effects : In a study involving neurodegenerative models, D609 demonstrated the ability to reduce neuronal cell death induced by oxidative stress. The compound's mechanism was attributed to its ability to modulate intracellular signaling pathways that regulate apoptosis.
- Antimicrobial Activity : Preliminary investigations have shown that D609 possesses antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Comparative Analysis
To further understand the uniqueness of this compound, a comparative analysis with other xanthate compounds is presented below:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Carbonodithioic Acid O-Ethyl Ester Potassium Salt | 140-89-6 | C3H5KOS2 | Commonly used as a reagent; simpler structure. |
Carbonodithioic Acid O-Methyl Ester Potassium Salt | 18419561 | C2H3KOS2 | Smaller alkyl group; less sterically hindered. |
Potassium Ethyl Xanthate | 2735045 | C3H5KOS2 | Widely used in mineral processing; more reactive. |
This compound | 83373-60-8 | C11H15KOS2 | Unique octahydroindene moiety; distinct reactivity. |
Properties
Molecular Formula |
C11H15KOS2 |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1 |
InChI Key |
IGULCCCBGBDZKQ-HJPGVBIPSA-M |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+] |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.